Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopyrazine carbonitrile derivatives represent a pivotal class of heterocyclic compounds, serving as crucial scaffolds and building blocks in medicinal chemistry and materials science.[1][2] Their intrinsic electronic properties, coupled with the versatile reactivity of the pyrazine ring, make them a subject of intense research.[1] This guide provides a comprehensive exploration of the core physicochemical properties of these derivatives, including their crystalline and solution-state characteristics, as well as their spectroscopic signatures. By synthesizing theoretical principles with practical, field-proven experimental methodologies, this document aims to equip researchers and drug development professionals with the knowledge to effectively characterize and utilize these promising compounds.
Chapter 1: The Molecular Architecture: Causality of Physical Properties
The physical properties of aminopyrazine carbonitrile derivatives are intrinsically linked to their unique molecular structure. The core scaffold consists of a six-membered aromatic pyrazine ring, which contains two nitrogen atoms in a 1,4-arrangement, an amino group (-NH₂), and a carbonitrile group (-C≡N).[1] This specific arrangement of functional groups dictates the compound's behavior in both solid and solution states.
-
Pyrazine Ring: The aromatic nature of the pyrazine ring contributes to the planarity and stability of the molecule.[3] The two nitrogen atoms are electron-withdrawing, which influences the electron density distribution across the ring and affects properties like pKa and reactivity.[4]
-
Amino Group (-NH₂): As a potent hydrogen bond donor, the amino group plays a dominant role in intermolecular interactions. This leads to the formation of strong hydrogen bonds in the crystalline lattice, significantly impacting the melting point and solubility.
-
Carbonitrile Group (-C≡N): The nitrile group is highly polar and acts as a hydrogen bond acceptor. Its linear geometry and strong dipole moment contribute to the overall polarity of the molecule, influencing its solubility in various solvents and its interaction with biological targets.
The interplay of these structural features—aromaticity, hydrogen-bonding capacity, and high polarity—is fundamental to understanding the physicochemical profile of this class of compounds.
Caption: General structure of 3-aminopyrazine-2-carbonitrile.
Chapter 2: Crystalline State Properties
The solid-state properties of active pharmaceutical ingredients (APIs) are critical for formulation, stability, and bioavailability. For aminopyrazine carbonitriles, these properties are largely governed by their ability to form robust crystal lattices.
Melting Point
The melting point of a compound provides a primary indication of the strength of its crystal lattice energy. Aminopyrazine carbonitrile derivatives typically exhibit relatively high melting points due to strong intermolecular hydrogen bonding and efficient crystal packing facilitated by their planar structure. Substituents on the pyrazine ring can significantly alter the melting point by either enhancing or disrupting these intermolecular forces.
Crystal Structure and Polymorphism
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, is a critical consideration in drug development. Different polymorphs can have different melting points, solubilities, and stabilities. The structural characterization of aminopyrazine derivatives, often accomplished through single-crystal X-ray diffraction, is essential for identifying and controlling the desired polymorphic form.[5]
Table 1: Melting Points of Selected Aminopyrazine Carbonitrile Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Aminopyrazine | 5049-61-6 | C₄H₅N₃ | 95.11 | 117 - 120[6] |
| 3-Aminopyrazine-2-carbonitrile | 25911-65-3 | C₅H₄N₄ | 120.11 | Not Available[7] |
| 6-Aminopyrazine-2-carbonitrile | 59489-39-3 | C₅H₄N₄ | 120.11 | 201 - 203 |
| 3-Aminopyrazine-2,6-dicarbonitrile | - | C₆H₃N₅ | 145.12 | Not Available[8] |
| 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | C₅H₂ClN₃ | 139.55 | 45 - 47[9] |
Chapter 3: Solution State Properties
The behavior of a compound in solution dictates its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development.
Solubility
The solubility of aminopyrazine carbonitrile derivatives is a complex interplay between the molecule's ability to form hydrogen bonds with water and the energetic cost of disrupting the stable crystal lattice. While the amino and pyrazine nitrogen atoms can interact favorably with water, the overall solubility can be limited, particularly for derivatives with nonpolar substituents. The parent 2-aminopyrazine is described as soluble in water.[6]
pKa (Ionization Constant)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its behavior at different physiological pH values.[10] The pyrazine ring is weakly basic, with the pKa of pyrazine itself being around 0.65.[4] The amino group substituent increases the basicity. The predicted pKa for 2-aminopyrazine is 3.22.[11] This property is vital as it influences how a drug is absorbed in the gastrointestinal tract and how it interacts with target receptors.[10]
Table 2: Solution Properties of Selected Aminopyrazine Derivatives
| Compound | Property | Value | Source |
| 2-Aminopyrazine | Water Solubility | Soluble | [6] |
| 2-Aminopyrazine | pKa (Predicted) | 3.22 ± 0.10 | [11] |
| 5-Aminopyrazine-2-carbonitrile | Solubility (LogS) | -0.73 (Soluble) | [12] |
Chapter 4: Spectroscopic Properties
Spectroscopic analysis provides a fingerprint of a molecule, allowing for structural elucidation and confirmation. The key techniques for characterizing aminopyrazine carbonitrile derivatives are UV-Vis, IR, and NMR spectroscopy.[13]
-
UV-Visible (UV-Vis) Spectroscopy: These compounds typically exhibit strong UV absorption due to π→π* and n→π* electronic transitions within the aromatic pyrazine ring and the nitrile group. The wavelength of maximum absorbance (λmax) is sensitive to the substituents on the ring.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. Characteristic vibrational bands include the N-H stretches of the amino group (around 3400-3200 cm⁻¹), the C≡N stretch of the nitrile group (around 2230-2210 cm⁻¹), and various C=C and C=N stretching vibrations of the pyrazine ring.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each atom. The chemical shifts of the protons on the pyrazine ring are typically found in the aromatic region (δ 7.0-9.0 ppm). The amino protons often appear as a broad singlet.[13]
Table 3: Key Spectroscopic Data for Representative Pyrazine Derivatives
| Derivative | Technique | Key Signals / Wavelengths |
| 5-Aminopyrazine-2-carbonitrile | ¹H NMR (CDCl₃) | δ 8.35 (d, H-3), 7.95 (d, H-6), 5.10 (br s, NH₂)[13] |
| Pyrazine-2-carboxamide | IR (KBr) | ~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=O stretch)[17] |
| Various Schiff Bases | UV-Vis (Ethanol) | λmax ~210-270 nm (π→π), ~275-353 nm (C=N π→π), ~325-471 nm (Intramolecular CT)[14] |
Chapter 5: Experimental Protocols for Physicochemical Characterization
The reliability of physicochemical data hinges on the use of robust and validated experimental protocols. This section details standardized methodologies for determining key properties.
Protocol 5.1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[18] It provides a highly accurate and reproducible determination of the melting point (Tm), as well as the enthalpy of fusion (ΔHfus), which quantifies the energy required to melt the substance.[19] This method is superior to traditional capillary methods as it can also reveal other thermal events like glass transitions or polymorphic transformations.[20]
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity standards like indium.[18]
-
Sample Preparation: Accurately weigh 2-5 mg of the aminopyrazine carbonitrile derivative into an aluminum DSC pan.[19] Crimp the pan with a lid. For volatile samples, a hermetically sealed pan is recommended.[20]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min.[19]
-
Thermal Program:
-
Equilibrate the cell at a starting temperature at least 40°C below the expected melting point.[20]
-
Ramp the temperature at a controlled heating rate, typically 2-10 °C/min.[19]
-
Continue heating to a temperature well above the completion of the melting endotherm.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the DSC thermogram. The area under the peak corresponds to the heat of fusion.[18]
Caption: Workflow for DSC Melting Point Determination.
Protocol 5.2: Determination of Aqueous Solubility via the Shake-Flask Method (OECD Guideline 105)
Rationale: The shake-flask method is the internationally recognized "gold standard" for determining the water solubility of a compound.[21] It establishes a thermodynamic equilibrium between the excess solid and the saturated aqueous solution, providing a definitive solubility value.[22][23] This method is suitable for substances with solubilities above 10 mg/L.[24]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid aminopyrazine carbonitrile derivative to a known volume of purified water (or a relevant buffer) in a flask.[21] The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A preliminary test is often run to determine the required equilibration time (typically 24-48 hours).[22]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid. This is a critical step and is typically achieved by centrifugation or filtration, ensuring no solid particles are carried over.[24]
-
Quantification: Analyze the concentration of the dissolved compound in the clear, saturated supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature. The experiment should be performed in triplicate.
Caption: Workflow for Shake-Flask Solubility.
Protocol 5.3: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable compounds.[10] The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[25] The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[25]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[25]
-
Sample Preparation: Dissolve an accurately weighed amount of the aminopyrazine carbonitrile derivative in a suitable solvent (often water or a co-solvent mixture like methanol-water for less soluble compounds) to a known concentration (e.g., 1 mM).[25]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer into the solution. Purge the solution with nitrogen to remove dissolved CO₂.[25]
-
Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound) to the solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region on the titration curve).[25] This point can be precisely located by analyzing the first or second derivative of the titration curve.[26]
Caption: Workflow for Potentiometric pKa Determination.
Conclusion
The physicochemical properties of aminopyrazine carbonitrile derivatives are a direct consequence of their distinct molecular architecture. A thorough understanding and precise measurement of these properties—spanning the solid state (melting point, polymorphism), the solution state (solubility, pKa), and spectroscopic signatures—are indispensable for their successful application in drug discovery and materials science. The standardized protocols provided herein offer a robust framework for obtaining high-quality, reliable data, thereby enabling researchers to make informed decisions in the design, synthesis, and development of novel compounds based on this valuable heterocyclic scaffold.
References
-
Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray." Accessed March 7, 2026. [Link]
-
ChemBK. "AMINOPYRAZINE - ChemBK." Accessed March 7, 2026. [Link]
-
DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark." Accessed March 7, 2026. [Link]
-
SciSpace. "Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace." Accessed March 7, 2026. [Link]
-
PMC. "Development of Methods for the Determination of pKa Values - PMC." Accessed March 7, 2026. [Link]
- Unknown Source.
-
Chemical Synthesis. "2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport." Accessed March 7, 2026. [Link]
-
Environmental Science and Pollution Research. "Determining the water solubility of difficult-to-test substances A tutorial review." Accessed March 7, 2026. [Link]
-
PubChem. "3-Aminopyrazine-2-carbonitrile | C5H4N4 | CID 817699 - PubChem." Accessed March 7, 2026. [Link]
-
PubChem. "3-Aminopyrazine-2,6-dicarbonitrile | C6H3N5 | CID 13925295 - PubChem." Accessed March 7, 2026. [Link]
-
RSC Publishing. "Synthesis, structural characterization and antioxidative properties of aminopyrazine and imidazolopyrazine derivatives - Journal of the Chemical Society, Perkin Transactions 2." Accessed March 7, 2026. [Link]
-
Phytosafe. "OECD 105 - Phytosafe." Accessed March 7, 2026. [Link]
-
ResearchGate. "Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening - ResearchGate." Accessed March 7, 2026. [Link]
-
PMC. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC." Accessed March 7, 2026. [Link]
-
MilliporeSigma. "3-Aminopyrazine-2-carbonitrile | 25911-65-3 - MilliporeSigma." Accessed March 7, 2026. [Link]
-
ResearchGate. "(PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate." Accessed March 7, 2026. [Link]
-
OECD. "Test No. 105: Water Solubility - OECD." Accessed March 7, 2026. [Link]
-
ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate." Accessed March 7, 2026. [Link]
-
U.S. Department of Commerce. "Test No. 105: Water Solubility - U.S. Department of Commerce." Accessed March 7, 2026. [Link]
-
MDPI. "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Accessed March 7, 2026. [Link]
-
NIH. "Aminopyrazine | C4H5N3 | CID 78747 - PubChem - NIH." Accessed March 7, 2026. [Link]
-
YouTube. "Expert Tips: Master Good Experimental Practice for DSC - YouTube." Accessed March 7, 2026. [Link]
-
ResearchGate. "Thermal protocol used for the DSC experiments. The melt-quenched... - ResearchGate." Accessed March 7, 2026. [Link]
-
SciELO. "Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC - SciELO." Accessed March 7, 2026. [Link]
-
Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech." Accessed March 7, 2026. [Link]
-
GovInfo. "NIST recommended practice guide : DTA and heat-flix DSC measurements of alloy melting and freezing - GovInfo." Accessed March 7, 2026. [Link]
-
ResearchGate. "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate." Accessed March 7, 2026. [Link]
-
Taylor & Francis Online. "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review." Accessed March 7, 2026. [Link]
-
ElectronicsAndBooks. "Pyrazine Chemistry. I. Derivatives of 3-Aminopyrazinoic Acid /' NcOOH /' NcOOCH3 /' NcOOCH3 - ElectronicsAndBooks." Accessed March 7, 2026. [Link]
-
ResearchGate. "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - ResearchGate." Accessed March 7, 2026. [Link]
-
ChemSynthesis. "3-amino-2-pyrazinecarbonitrile - 25911-65-3, C5H4N4, density, melting point, boiling point, structural formula, synthesis." Accessed March 7, 2026. [Link]
-
NIST. "Aminopyrazine - the NIST WebBook." Accessed March 7, 2026. [Link]
-
RJPBCS. "Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS." Accessed March 7, 2026. [Link]
-
Atlantis Press. "Chemical Transformation of Pyrazine Derivatives." Accessed March 7, 2026. [Link]
-
Academia.edu. "H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine - Academia.edu." Accessed March 7, 2026. [Link]
-
PubMed. "UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed." Accessed March 7, 2026. [Link]
-
ResearchGate. "Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations | Request PDF - ResearchGate." Accessed March 7, 2026. [Link]
- Unknown Source. "Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis." Not available.
Sources